molecular formula C22H30N6O2 B2907812 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione CAS No. 674306-01-5

8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione

Cat. No. B2907812
CAS RN: 674306-01-5
M. Wt: 410.522
InChI Key: FPNNYSMMGIXOKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione, also known as BPMPD, is a purine derivative that has gained attention in scientific research due to its potential therapeutic applications. BPMPD has been studied for its mechanism of action and its effects on biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione also has some limitations, including its relatively low potency and selectivity for adenosine receptors. These limitations may affect the interpretation of experimental results and require careful consideration in the design of studies.

Future Directions

There are several future directions for research on 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione. In neuroscience, further studies are needed to explore the neuroprotective effects of 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione and its potential as a treatment for neurodegenerative diseases. In cancer treatment, further studies are needed to investigate the anticancer properties of 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione and its potential as a chemotherapy agent. In cardiovascular disease, further studies are needed to explore the mechanisms of action of 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione and its potential as a treatment for hypertension and other cardiovascular conditions.
Conclusion:
8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione is a purine derivative that has gained attention in scientific research for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione and its applications in various areas of research.

Synthesis Methods

8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione can be synthesized using a multi-step process involving the reaction of 1,3-dimethyluric acid with benzylpiperazine, followed by the addition of propan-2-ylamine and the cyclization of the resulting intermediate. The final product is purified through recrystallization to obtain a white crystalline powder.

Scientific Research Applications

8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione has been studied for its potential therapeutic applications in various areas of research, including neuroscience, cancer treatment, and cardiovascular disease. In neuroscience, 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases. In cancer treatment, 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione has been studied for its ability to inhibit the growth of cancer cells and may have potential as a chemotherapy agent. In cardiovascular disease, 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione has been studied for its ability to regulate blood pressure and may have potential as a treatment for hypertension.

properties

IUPAC Name

8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O2/c1-16(2)28-18(23-20-19(28)21(29)25(4)22(30)24(20)3)15-27-12-10-26(11-13-27)14-17-8-6-5-7-9-17/h5-9,16H,10-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNNYSMMGIXOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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